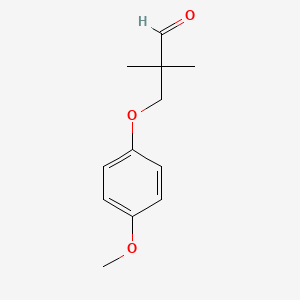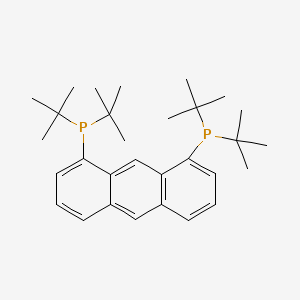
(Anthracene-1,8-diyl)bis(di-tert-butylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(ditert-butylphosphino)anthracene is an organophosphorus compound that features two ditert-butylphosphino groups attached to the 1 and 8 positions of an anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Bis(ditert-butylphosphino)anthracene can be synthesized through a multi-step process starting from 1,8-dichloroanthraquinone. The general synthetic route involves the following steps:
Chlorine-Bromine Substitution: 1,8-dichloroanthraquinone is subjected to a chlorine-bromine substitution reaction to yield 1,8-dibromoanthracene.
Reduction: The dibromoanthracene is then reduced using aluminum isopropoxide to form 1,8-dihydroanthracene.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(ditert-butylphosphino)anthracene are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(ditert-butylphosphino)anthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The anthracene backbone can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles like bromine or nitronium ions can be used under mild conditions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Anthracenes: Formed from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
1,8-Bis(ditert-butylphosphino)anthracene has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Bis(diphenylphosphino)anthracene
- 1,8-Bis(diisopropylphosphino)anthracene
- 1,8-Bis(dicyclohexylphosphino)anthracene
Uniqueness
Propiedades
Número CAS |
388566-73-2 |
|---|---|
Fórmula molecular |
C30H44P2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
ditert-butyl-(8-ditert-butylphosphanylanthracen-1-yl)phosphane |
InChI |
InChI=1S/C30H44P2/c1-27(2,3)31(28(4,5)6)25-17-13-15-21-19-22-16-14-18-26(24(22)20-23(21)25)32(29(7,8)9)30(10,11)12/h13-20H,1-12H3 |
Clave InChI |
ARIWXJACAYHEGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)
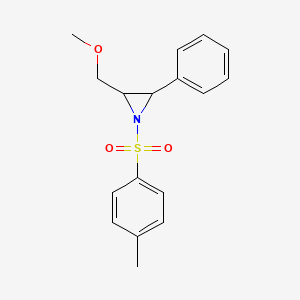
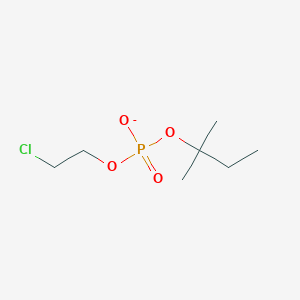
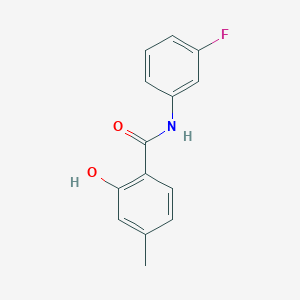
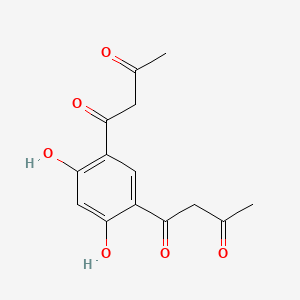
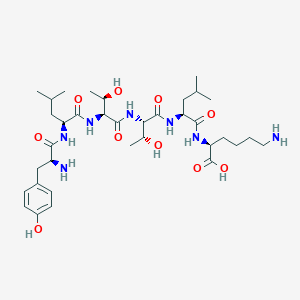
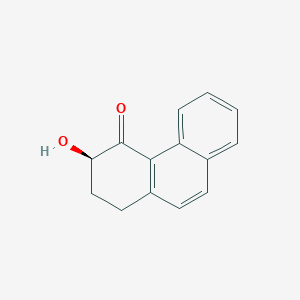
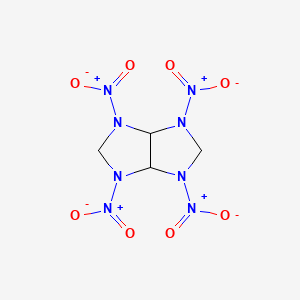
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
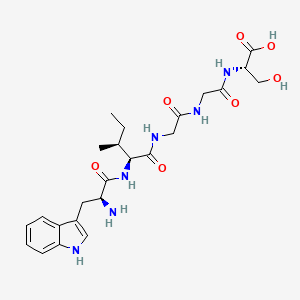
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
